molecular formula C15H18BrN5O B1466865 5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one CAS No. 1346674-58-5

5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one

Cat. No.: B1466865
CAS No.: 1346674-58-5
M. Wt: 364.24 g/mol
InChI Key: DBVDTDKSUZISME-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one is an intriguing compound known for its diverse chemical properties and applications It has a structure that integrates pyridin and piperazin components, with a bromine substituent adding unique reactivity

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of a methyl-pyridin-2-one followed by a subsequent coupling reaction with a piperazin-substituted pyridine.

  • Step 1: Bromination of 1-methyl-3-hydroxypyridin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

  • Step 2: Coupling with 5-(piperazin-1-yl)-pyridin-2-amine, usually achieved through nucleophilic substitution, often facilitated by a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile or DMF.

Industrial Production Methods

While specific industrial methods are not widely documented, large-scale production would likely follow similar synthetic routes but optimized for yield, cost, and environmental considerations. This might include the use of continuous flow reactors to improve reaction efficiency and product consistency.

Types of Reactions

  • Oxidation and Reduction: The compound can undergo oxidative modifications, particularly at the piperazin ring or the methyl group.

  • Substitution Reactions:

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under acidic conditions.

  • Reduction: Common reducing agents might include sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Nucleophiles like thiols, amines, and alkoxides in polar solvents under mild to moderate temperatures.

Major Products Formed

  • Oxidation: Oxidized derivatives, such as N-oxides.

  • Reduction: Corresponding reduced amines or alcohols.

  • Substitution: A diverse array of substituted pyridin derivatives, dependent on the nature of the nucleophile used.

Properties

IUPAC Name

5-bromo-1-methyl-3-[(5-piperazin-1-ylpyridin-2-yl)amino]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c1-20-10-11(16)8-13(15(20)22)19-14-3-2-12(9-18-14)21-6-4-17-5-7-21/h2-3,8-10,17H,4-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVDTDKSUZISME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)N3CCNCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula: C19H24BrN5O2
  • Molecular Weight: 434.34 g/mol
  • CAS Number: 1433860-44-6
  • IUPAC Name: (R)-5-bromo-1-methyl-3-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one

The structure includes a bromine atom, a piperazine ring, and multiple pyridine units, which contribute to its biological activity.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The piperazine moiety in this compound is believed to enhance serotonin receptor activity, making it a candidate for treating depression and anxiety disorders .

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The potential mechanism involves the modulation of signaling pathways associated with tumor growth. For instance, the compound may affect the PI3K/Akt pathway, which is crucial in many cancers .

Antimicrobial Activity

Some derivatives of this compound have demonstrated antimicrobial properties. The presence of the piperazine and pyridine rings may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Study 1: Antidepressant Effects

A study published in a pharmacology journal explored the antidepressant effects of piperazine derivatives. The results indicated that compounds similar to 5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one showed significant improvement in behavioral tests indicative of antidepressant activity in animal models .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that this compound could inhibit cell growth at micromolar concentrations. The study suggested that the compound's mechanism involves apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions at the molecular level, where the bromine atom and the nitrogen-rich rings can engage in various chemical bonds with target molecules. These interactions can alter the function of enzymes or receptors, depending on the context.

Molecular Targets and Pathways

  • Enzymes: Might inhibit or modulate enzymes involved in metabolic pathways, particularly those with active sites compatible with the compound's structure.

  • Receptors: Potential as an agonist or antagonist for specific biological receptors due to its ability to mimic or block natural substrates or ligands.

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine

  • 1-Methylpiperazine

  • 5-Bromo-2-chloropyridine

Each of these compounds shares structural similarities but differs in functional groups that can significantly alter their chemical behavior and applications.

Conclusion

5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one is a fascinating compound with multifaceted applications in science and industry. Its synthesis, reactivity, and mechanisms of action make it a valuable subject of study in various research disciplines. By comparing it with related compounds, one can appreciate its unique place in the realm of chemical research and application.

Biological Activity

5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one, also known by its CAS number 1433849-77-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (S)-5-bromo-1-methyl-3-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one
  • Molecular Formula : C19H24BrN5O2
  • Molecular Weight : 434.34 g/mol
  • Purity : Typically around 95% to 97% in commercial preparations.

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups, which is crucial in various cellular processes, including cell division and growth. The compound has shown promising results as a selective inhibitor of monopolar spindle 1 (Mps1) kinase, which is implicated in cancer cell division.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.5 µM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent anti-cancer properties .
  • In Vivo Studies : In animal models, particularly xenograft models involving human cancer cells, the compound showed substantial tumor reduction when administered in conjunction with established chemotherapeutic agents like paclitaxel. This suggests a synergistic effect that could enhance overall treatment efficacy .

Mechanistic Insights

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases related to tumor growth and survival:

Target Kinase Effect Reference
Mps1Inhibition of cell division
TTKInduction of apoptosis

This dual action not only halts proliferation but also promotes programmed cell death in cancer cells.

Case Study 1: Triple-Negative Breast Cancer

A study conducted on MDA-MB-231 xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups receiving conventional chemotherapy alone. The combination therapy led to a 60% reduction in tumor size over four weeks .

Case Study 2: Leukemia Models

In another research setting, this compound was tested on MV4;11 leukemia models, showing promising antitumor activity with a notable decrease in leukemic cells post-treatment. The results indicated that the compound could be a viable candidate for further development in hematological malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one

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